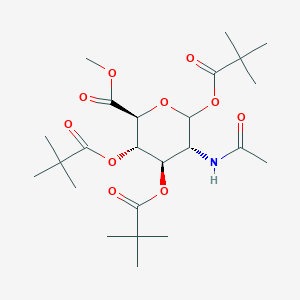
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is a complex carbohydrate derivative with the molecular formula C24H39NO10 and a molecular weight of 501.57 g/mol. This compound is a key intermediate in the synthesis of N-acetyl-D-glucosaminuronic acid-based sialylmimetics, which are potential sialidase inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The process typically starts with the acetylation of D-glucosamine, followed by the selective protection of hydroxyl groups using pivaloyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and trimethylsilyl iodide (Me3SI) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme inhibition.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate involves its role as a sialylmimetic. It mimics the structure of sialic acids and inhibits sialidase enzymes, which are involved in the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and pathogen-host interactions.
相似化合物的比较
Similar Compounds
- Methyl 1,3,4-Tri-O-acetyl-N-acetyl-D-glucosaminuronate
- Methyl 1,3,4-Tri-O-benzoyl-N-acetyl-D-glucosaminuronate
Uniqueness
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is unique due to its specific pivaloyl protection, which provides enhanced stability and resistance to hydrolysis compared to acetyl or benzoyl derivatives. This makes it particularly useful in synthetic applications where stability is crucial.
属性
分子式 |
C24H39NO10 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4R,5R)-5-acetamido-3,4,6-tris(2,2-dimethylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C24H39NO10/c1-12(26)25-13-14(33-19(28)22(2,3)4)15(34-20(29)23(5,6)7)16(17(27)31-11)32-18(13)35-21(30)24(8,9)10/h13-16,18H,1-11H3,(H,25,26)/t13-,14-,15+,16+,18?/m1/s1 |
InChI 键 |
VRHMRTNEHZBGQK-SNEBPLELSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
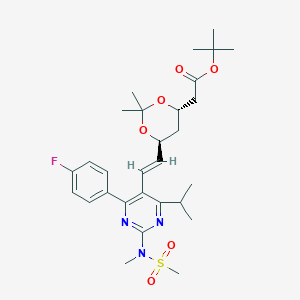
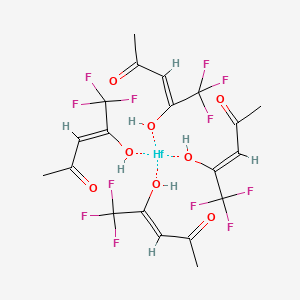

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
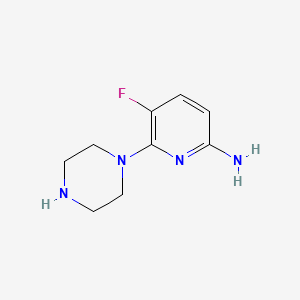
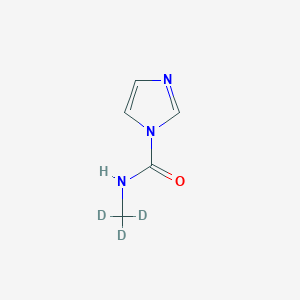
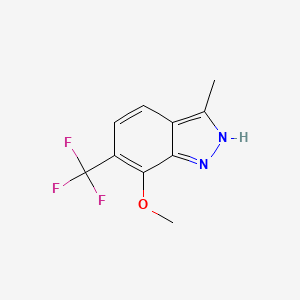
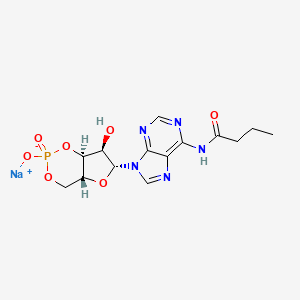
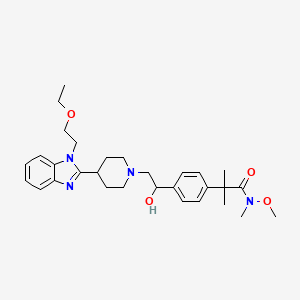
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)

